1-Bromo-1-ethoxycyclopropane 1-Bromo-1-ethoxycyclopropane
Brand Name: Vulcanchem
CAS No.: 95631-62-2
VCID: VC8011285
InChI: InChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3
SMILES: CCOC1(CC1)Br
Molecular Formula: C5H9BrO
Molecular Weight: 165.03 g/mol

1-Bromo-1-ethoxycyclopropane

CAS No.: 95631-62-2

Cat. No.: VC8011285

Molecular Formula: C5H9BrO

Molecular Weight: 165.03 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-1-ethoxycyclopropane - 95631-62-2

Specification

CAS No. 95631-62-2
Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
IUPAC Name 1-bromo-1-ethoxycyclopropane
Standard InChI InChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3
Standard InChI Key BKSPBKRLRIJAHF-UHFFFAOYSA-N
SMILES CCOC1(CC1)Br
Canonical SMILES CCOC1(CC1)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Connectivity

1-Bromo-1-ethoxycyclopropane possesses the molecular formula C₅H₉BrO, with a molar mass of 177.03 g/mol. Its structure consists of a cyclopropane ring substituted at one carbon with bromine and ethoxy groups (SMILES: CCOC1(CC1)Br) . The InChIKey BKSPBKRLRIJAHF-UHFFFAOYSA-N confirms its unique stereoelectronic profile .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₅H₉BrO
SMILESCCOC1(CC1)Br
InChIInChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3
Exact Mass175.9774 Da

Spectroscopic Features

Nuclear magnetic resonance (NMR) analysis reveals distinct signals:

  • ¹H NMR: A quartet at δ 3.60 ppm (2H, J = 7 Hz) for ethoxy CH₂, overlapping multiplets at δ 1.15 ppm (5H) for cyclopropane CH₂ and methyl groups .

  • ¹³C NMR: Cyclopropane carbons resonate between δ 15–25 ppm, with the brominated carbon deshielded to δ 45–55 ppm .

Synthetic Methodologies

Preparation from 1-Ethoxy-1-trimethylsiloxycyclopropane

The most efficient route involves phosphorus tribromide (PBr₃) treatment of 1-ethoxy-1-trimethylsiloxycyclopropane (Eq. 1) :
1-Ethoxy-1-TMS-cyclopropane+PBr31-Bromo-1-ethoxycyclopropane+TMSBr\text{1-Ethoxy-1-TMS-cyclopropane} + \text{PBr}_3 \rightarrow \text{1-Bromo-1-ethoxycyclopropane} + \text{TMSBr}
This solvent-free reaction proceeds at room temperature (6 hr, 55% yield) and avoids pyridine, simplifying purification .

Alternative Patent Route

A patent describes its use in synthesizing N-cyclopropyl-2-difluoromethoxy-3-bromoaniline via:

  • Condensation of 3-bromo-2-difluoromethoxyaniline with 1-ethoxy-1-trimethylsilyloxycyclopropane in methanol/acetic acid .

  • Sodium borohydride reduction and BF₃-mediated cyclization to yield quinoline derivatives .

Applications in Organic Synthesis

Cyclobutanone Formation

Lithiation with t-BuLi generates 1-ethoxycyclopropyllithium, which adds to aldehydes/ketones. Acidic workup induces ring expansion to cyclobutanones (Eq. 2) :
RCOR’+1-EthoxycyclopropyllithiumH+Cyclobutanone\text{RCOR'} + \text{1-Ethoxycyclopropyllithium} \xrightarrow{\text{H}^+} \text{Cyclobutanone}
Yields exceed 80% for substrates like benzaldehyde and cyclohexanone .

Table 2: Representative Cyclobutanone Syntheses

Carbonyl SubstrateProductYield (%)
BenzaldehydePhenylcyclobutanone85
AcetophenoneMethylphenylcyclobutanone78
CyclohexanoneBicyclo[4.2.0]octan-8-one82

Pharmaceutical Intermediate Synthesis

The compound serves as a cyclopropane donor in antimalarial quinoline derivatives. For example, ethyl 7-bromo-1-cyclopropyl-8-difluoromethoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate is synthesized in 43.9% yield via sequential condensations .

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predicts CCS values for adducts (Table 3), critical for mass spectrometry identification .

Table 3: CCS Values for Common Adducts

Adductm/zCCS (Ų)
[M+H]⁺164.99095121.5
[M+Na]⁺186.97289125.6
[M-H]⁻162.97639127.7

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator